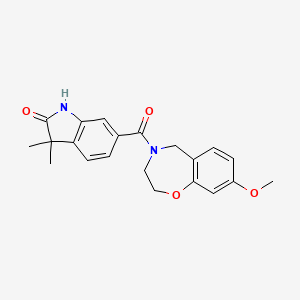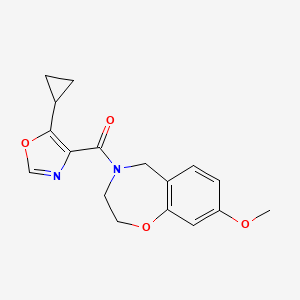
6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one is a complex organic molecule that features a unique combination of structural motifs, including a benzoxazepine ring, an indole core, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Attachment of the Indole Core: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a halogenated indole derivative.
Methoxylation: The methoxy group can be introduced through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Final Coupling and Cyclization: The final step involves coupling the benzoxazepine and indole fragments, followed by cyclization to form the complete structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indole
- 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-3-one
Uniqueness
The unique combination of the benzoxazepine and indole structures, along with the specific substitution pattern, distinguishes 6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one from other similar compounds. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-3,3-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)16-7-5-13(10-17(16)22-20(21)25)19(24)23-8-9-27-18-11-15(26-3)6-4-14(18)12-23/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNHYWVWYIZRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)N3CCOC4=C(C3)C=CC(=C4)OC)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-Methoxypyridin-2-yl)-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B6792566.png)
![4-[[2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6792576.png)

![5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6792583.png)
![6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one](/img/structure/B6792584.png)
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone](/img/structure/B6792590.png)
![[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792619.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792625.png)
![(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone](/img/structure/B6792632.png)
![1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea](/img/structure/B6792640.png)
![N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methoxycyclohexane-1-carboxamide](/img/structure/B6792653.png)
![3,3-dimethyl-6-(7-oxa-4-azaspiro[2.5]octane-4-carbonyl)-1H-indol-2-one](/img/structure/B6792657.png)

![(5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792666.png)
